3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Overview
Description
3-(3-Aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione is a compound of interest due to its potential applications in biomedical research. It is a member of the pyrrole class of compounds, which are compounds composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been widely studied due to its potential uses in drug design, drug delivery, and biological activity.
Scientific Research Applications
CP21R7: Scientific Research Applications
GSK3β Inhibition: CP21R7 is recognized as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This kinase is involved in numerous cellular processes, including cell signaling, gene transcription, and cell cycle progression. By inhibiting GSK-3β, CP21R7 can influence these pathways, potentially leading to therapeutic applications in diseases where GSK-3β is dysregulated .
Stem Cell Activation: Research indicates that CP21R7 can activate stem cells before inducing their differentiation into endothelial and smooth muscle cells. This application is crucial for regenerative medicine and tissue engineering, where controlled stem cell differentiation is necessary .
3. Mesodermal Commitment of Pluripotent Stem Cells CP21R7, in combination with BMP4, can commit human pluripotent stem cells to a mesodermal fate. This is significant for developmental biology studies and could have implications for creating specific cell types for therapy .
Neurodegenerative Diseases: Given the role of GSK-3β in neuronal cell function, CP21R7’s inhibition of this kinase may offer a research avenue for treating neurodegenerative diseases like Alzheimer’s, where GSK-3β activity is implicated in disease progression.
Cancer Research: GSK-3β plays a role in cell cycle regulation and apoptosis. CP21R7’s ability to inhibit GSK-3β may provide insights into cancer cell proliferation and survival, offering potential pathways for cancer treatment research.
Diabetes Treatment: GSK-3β inhibitors like CP21R7 are being studied for their potential in treating diabetes, as they may affect glucose metabolism and insulin sensitivity.
Cardiovascular Diseases: The role of CP21R7 in stem cell differentiation to endothelial cells suggests potential applications in studying and treating cardiovascular diseases.
Drug Development: CP21R7’s selective inhibition profile makes it a valuable tool for drug development, helping researchers understand the precise role of GSK-3β in various diseases and develop targeted therapies.
APExBIO - CP21R7 APExBIO - CP21R7 , GSK3β inhibitor Cayman Chemical - CP21R7
properties
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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